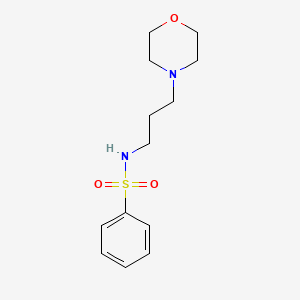

N-(3-morpholinopropyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c16-19(17,13-5-2-1-3-6-13)14-7-4-8-15-9-11-18-12-10-15/h1-3,5-6,14H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFORTKXFGRSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Benzenesulfonamide Scaffolds in Medicinal Chemistry Research

The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents. nih.gov This structural motif is characterized by a benzene (B151609) ring directly attached to a sulfonamide group (-SO₂NH₂). The versatility of the benzenesulfonamide core allows for substitutions on both the aromatic ring and the sulfonamide nitrogen, enabling the fine-tuning of physicochemical and pharmacological properties. mdpi.com

Historically, the discovery of prontosil, a sulfonamide-containing prodrug, and its active metabolite sulfanilamide (B372717) in the 1930s revolutionized antibacterial therapy and laid the groundwork for the development of sulfa drugs. researchgate.net Since then, the applications of benzenesulfonamide derivatives have expanded dramatically, encompassing a broad spectrum of biological activities. These include roles as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, anticancer agents, and antiviral compounds. researchgate.netnih.govnih.govnih.gov The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, is a key contributor to its widespread utility in drug design. mdpi.comnih.gov The ongoing research into novel benzenesulfonamide derivatives underscores their enduring importance in the quest for new therapeutic agents. researchgate.netfrontiersin.org

Significance of the Morpholine Moiety in Drug Design and Bioactive Compounds

The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine function, is another crucial building block in modern drug discovery. nih.govresearchgate.net Its incorporation into a molecule can confer a range of advantageous properties. The presence of the morpholine moiety often leads to improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability. researchgate.netchemsociety.org.ng The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) allows it to be protonated at physiological pH, which can be beneficial for receptor interaction and solubility. chemsociety.org.ng

From a structural standpoint, the morpholine ring is a versatile scaffold that can adopt a stable chair conformation, allowing its substituents to be positioned in specific spatial orientations for optimal interaction with biological targets. chemsociety.org.ng The oxygen atom can act as a hydrogen bond acceptor, further contributing to binding affinity. chemsociety.org.ng Consequently, the morpholine motif is found in a diverse range of approved drugs and investigational compounds, where it contributes to activities such as anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.net Its ability to enhance potency and confer desirable drug-like properties has cemented its status as a favored component in the design of new bioactive molecules. researchgate.netchemsociety.org.ng

Historical and Contemporary Academic Interest in N 3 Morpholinopropyl Benzenesulfonamide and Its Structural Analogues

While dedicated research specifically on N-(3-morpholinopropyl)benzenesulfonamide is not extensively documented in publicly available literature, significant academic interest has been directed towards its close structural analogues. This interest stems from the promising biological activities observed when combining the benzenesulfonamide (B165840) scaffold with a morpholine-containing side chain.

A key area of investigation for such compounds is their activity as enzyme inhibitors. For instance, studies on 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and N-(3-morpholinopropyl)benzene-1,4-disulfonamide, which are close analogues, have demonstrated their potential as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. researchgate.net Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. researchgate.net The inhibitory activities of these analogues against different hCA isoforms are summarized in the table below.

Table 1: Inhibitory Activity of this compound Analogues against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4-sulfamoyl-N-(3-morpholinopropyl)benzamide | 215.8 | 65.8 | 81.1 | Not Reported |

| N-(3-morpholinopropyl)benzene-1,4-disulfonamide | Not Reported | Not Reported | Not Reported | Not Reported |

Data sourced from a study on carbonic anhydrase inhibitors. researchgate.net

More recently, research has explored morpholine-based aryl sulfonamides as inhibitors of the Nav1.7 sodium channel, a target for the treatment of pain. nih.gov Although these compounds feature a more complex substitution pattern on the benzenesulfonamide core, the foundational structure of a sulfonamide linked to a morpholine-containing moiety remains. This line of research highlights the contemporary interest in this chemical class for developing novel analgesics. nih.gov The synthesis of analogues like N-(3-morpholinopropyl)trifluoromethanesulfonamide also points to ongoing efforts to explore the chemical space around this scaffold.

Scope and Objectives of Research on N 3 Morpholinopropyl Benzenesulfonamide

Established Synthetic Pathways for the Core this compound Structure

The fundamental synthesis of this compound involves the creation of a stable sulfonamide linkage between a benzene-based sulfonyl group and a morpholinopropyl amine moiety. This is typically achieved through well-established nucleophilic substitution reactions.

The primary method for forming the benzenesulfonamide core is the reaction of an amine with a benzenesulfonyl chloride. chemsociety.org.ngdoubtnut.com This reaction, a type of aminosulfonylation, involves the nucleophilic attack of the primary or secondary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. chemsociety.org.ng In the context of this compound, the primary amine of 3-morpholinopropan-1-amine acts as the nucleophile, attacking benzenesulfonyl chloride. This process results in the formation of the desired N-substituted sulfonamide and releases hydrochloric acid as a byproduct. doubtnut.com The presence of a base is typically required to neutralize the HCl generated during the reaction. chemsociety.org.ng The product formed from this reaction, this compound, contains a hydrogen atom on the sulfonamide nitrogen, which can influence its chemical properties. doubtnut.com

The general scheme for this reaction is as follows:

This foundational reaction is a cornerstone in the synthesis of a wide array of sulfonamide-containing compounds. researchgate.net

The synthesis of the target compound is fundamentally a coupling reaction between two key precursors: a benzenesulfonyl derivative and 3-morpholinopropan-1-amine. researchgate.net The latter, also known as N-(3-aminopropyl)morpholine, is a readily available bifunctional molecule containing both a primary amine and a tertiary amine (within the morpholine ring). The primary amine is significantly more nucleophilic and serves as the reaction site for coupling with the electrophilic benzenesulfonyl chloride. chemsociety.org.ngdoubtnut.com

The versatility of the 3-morpholinopropan-1-amine precursor is demonstrated in its use for synthesizing various related structures. For instance, it can be reacted with other electrophiles like acryloyl chloride or trifluoromethanesulfonyl chloride to produce N-(3-morpholinopropyl)acrylamide and N-(3-morpholinopropyl)trifluoromethanesulfonamide, respectively. These reactions underscore the reliability of using the primary amine of the morpholinopropyl moiety as a nucleophilic handle for coupling reactions.

Achieving high yields and purity in the synthesis of this compound and its derivatives often requires careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and reaction time.

Commonly used solvents for sulfonamide synthesis include aprotic solvents like acetone, tetrahydrofuran (B95107) (THF), and dichloromethane. researchgate.netmdpi.com The choice of base is critical for neutralizing the generated HCl and driving the reaction to completion. While organic bases like pyridine (B92270) are effective, inorganic bases such as potassium carbonate (K₂CO₃) are also frequently employed. researchgate.netmdpi.com

Reaction temperatures can range from 0 °C during the initial addition of reagents to control exothermicity, to room temperature or reflux to ensure the reaction completes. mdpi.com For example, one general procedure involves adding the sulfonyl chloride dropwise at 0 °C to a solution of the amine and K₂CO₃ in anhydrous THF, followed by stirring for several hours. mdpi.com Another approach involves refluxing the reactants for a set period. mdpi.com Excellent yields have been reported for sulfonamide synthesis under optimized conditions. chemsociety.org.ng Post-reaction work-up, often involving washing with water and recrystallization from an appropriate solvent like ethanol, is crucial for isolating the pure product. mdpi.com

Table 1: Selected Reaction Conditions for Sulfonamide Synthesis

| Reactants | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride, Aromatic amines | Pyridine | Acetone | Not specified | researchgate.net |

| Sulfonyl chloride, Sulfonylaniline | K₂CO₃ | Anhydrous THF | 0 °C to RT, 4h | mdpi.com |

| Benzenesulfonyl chloride, Amines | Base (general) | Not specified | Not specified | chemsociety.org.ng |

Synthesis of Structurally Related Analogues and Derivatives

To explore structure-activity relationships, researchers have synthesized a wide variety of analogs by modifying each component of the this compound scaffold.

Modifying the benzene (B151609) ring of the benzenesulfonamide moiety is a common strategy to tune the electronic and steric properties of the molecule. This is typically achieved by using substituted benzenesulfonyl chlorides as starting materials. chemsociety.org.ngnih.gov

A variety of substituents can be introduced at different positions on the phenyl ring. For example, the synthesis of N-(3-morpholinopropyl)benzene-1,4-disulfonamide involves a starting material with a sulfamoyl group at the para-position of the benzene ring. researchgate.net Similarly, using p-toluenesulfonyl chloride results in a methyl group at the para-position. chemsociety.org.ng Other derivatives have been synthesized with halogen (e.g., chloro) or trifluoromethyl groups on the benzene ring. nih.gov The synthesis of these analogs generally follows the same aminosulfonylation coupling reaction as the parent compound. mdpi.comnih.gov

Table 2: Examples of Benzenesulfonamide Ring-Substituted Analogs

| Substituent on Benzene Ring | Resulting Compound Name | Reference |

|---|---|---|

| 4-Sulfamoyl | N-(3-morpholinopropyl)benzene-1,4-disulfonamide | researchgate.net |

| 4-Methyl | N-(3-morpholinopropyl)-4-methylbenzenesulfonamide | chemsociety.org.ng |

| 3-Chloro | 3-Chloro-N-substituted-benzenesulfonamide | nih.gov |

| 3-Trifluoromethyl | 3-Trifluoromethyl-N-substituted-benzenesulfonamide | nih.gov |

Alterations to the three-carbon propyl linker and the terminal morpholine ring offer another avenue for chemical diversification. Modifications to the linker can include changing its length or rigidity. Research on related compounds has shown that replacing a propyl linker with other alkyl linkers can impact biological activity. nih.gov

The morpholine ring is considered a "privileged pharmacophore" and is often incorporated into drug candidates to improve pharmacokinetic properties. nih.govresearchgate.net However, it can also be modified or replaced. Strategies for synthesizing substituted morpholines are well-documented, often starting from amino alcohols. nih.gov For instance, the nitrogen atom of the morpholine ring can be functionalized, as seen in the synthesis of N-methylmorpholine-substituted compounds. mdpi.com The entire morpholine ring can also be replaced with other cyclic or acyclic amine structures to probe the importance of this specific heterocycle for a desired biological effect. The introduction of the N-morpholinopropyl moiety itself has been shown to improve the CNS permeability and activity of certain lead compounds. nih.gov

Multi-component Reactions and Combinatorial Approaches in Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of combinatorial chemistry are highly applicable to the generation of libraries of its derivatives.

A combinatorial approach enables the rapid synthesis of a large number of related compounds. For instance, a library of this compound analogs can be created by reacting a diverse set of substituted benzenesulfonyl chlorides with 3-morpholinopropan-1-amine. This strategy allows for systematic variation of the substituents on the aromatic ring, facilitating the exploration of structure-activity relationships.

Table 1: Representative Combinatorial Library of this compound Derivatives

| Substituent on Benzenesulfonyl Chloride | Resulting Derivative |

| 4-Methyl | 4-Methyl-N-(3-morpholinopropyl)benzenesulfonamide |

| 4-Nitro | 4-Nitro-N-(3-morpholinopropyl)benzenesulfonamide |

| 4-Chloro | 4-Chloro-N-(3-morpholinopropyl)benzenesulfonamide |

| 2,4-Dichloro | 2,4-Dichloro-N-(3-morpholinopropyl)benzenesulfonamide |

| 4-Methoxy | 4-Methoxy-N-(3-morpholinopropyl)benzenesulfonamide |

Integration into Complex Molecular Architectures

The unique structural features of this compound make it an ideal building block for incorporation into larger, more complex molecular architectures. Its bifunctional nature, possessing both a reactive sulfonamide group and a versatile morpholine moiety, allows for its integration into diverse molecular scaffolds.

Synthesis of Metallophthalocyanine Derivatives Incorporating this compound Moieties

Metallophthalocyanines (MPcs) are macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy and as industrial catalysts. The properties of MPcs can be tuned by attaching substituents to their periphery. This compound has been successfully used as a substituent to enhance the solubility and functionality of metallophthalocyanines.

The synthesis typically involves the cyclotetramerization of a phthalonitrile (B49051) precursor bearing the this compound group in the presence of a metal salt. For example, zinc, cobalt, and magnesium phthalocyanines peripherally substituted with four this compound moieties have been synthesized and characterized. These novel phthalocyanines exhibit good solubility in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Table 2: Spectroscopic Data for Metallophthalocyanines Substituted with this compound

| Metal Ion | Q-band Absorption (λmax, nm) in DMF | Reference |

| Zinc(II) | 681 | |

| Cobalt(II) | 678 | |

| Magnesium(II) | 685 |

The electronic absorption spectra of these complexes are characterized by an intense Q-band in the visible region, which is typical for phthalocyanine (B1677752) compounds. The position of the Q-band is influenced by the central metal ion.

Role as a Building Block in Larger Bioactive Scaffolds

The benzenesulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The morpholine ring is also a common structural motif in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The combination of these two moieties in this compound makes it an attractive starting point for the development of new therapeutic agents.

Researchers have utilized this compound as a scaffold to synthesize novel compounds with potential biological activities. For instance, derivatives have been investigated for their antimicrobial and anticancer properties. The synthesis of these larger bioactive scaffolds often involves the modification of the benzene ring or the morpholine nitrogen to introduce additional pharmacophoric features.

Carbonic Anhydrase (CA) Inhibition Studies

The benzenesulfonamide group is a classic zinc-binding function utilized in the design of carbonic anhydrase inhibitors. Analogues of this compound have been synthesized and evaluated for their ability to inhibit various human (h) CA isoforms, which are involved in numerous physiological and pathological processes.

Studies on this compound analogues have demonstrated significant inhibitory potency, often in the nanomolar range, against several key human carbonic anhydrase isoforms. Specifically, the cytosolic isoforms hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated hCA XII have been primary targets of investigation.

Research has shown that specific derivatives, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and N-(3-morpholinopropyl)benzene-1,4-disulfonamide, exhibit potent, nanomolar inhibition against hCA I, II, and IV. nih.gov However, these compounds generally show a lower affinity for the tumor-associated isoform hCA XII. nih.gov The inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) vary depending on the specific substitutions on the benzenesulfonamide scaffold. For instance, some benzenesulfonamide derivatives show high potency against the ubiquitous, off-target isoforms hCA I and II, while others have been engineered for greater selectivity towards tumor-associated isoforms. nih.govnih.gov

The potency of these compounds against the different isoforms is detailed in the table below.

| Compound/Analogue | hCA I (Kᵢ/IC₅₀) | hCA II (Kᵢ/IC₅₀) | hCA IV (Kᵢ/IC₅₀) | hCA XII (Kᵢ/IC₅₀) |

| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) | 160 nM (IC₅₀) | 71 nM (IC₅₀) | 58 nM (IC₅₀) | 740 nM (IC₅₀) |

| N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2) | 120 nM (IC₅₀) | 64 nM (IC₅₀) | 72 nM (IC₅₀) | 650 nM (IC₅₀) |

| Benzenesulfonamide (Parent Compound 1) | 86 nM (Kᵢ) | 101 nM (Kᵢ) | 7960 nM (Kᵢ) | 90 nM (Kᵢ) |

| Analogue 4e (Aryl thiazolone-benzenesulfonamide) | - | 1550 nM (IC₅₀) | - | - |

| Analogue 4g (Aryl thiazolone-benzenesulfonamide) | - | 3920 nM (IC₅₀) | - | - |

| Analogue 4h (Aryl thiazolone-benzenesulfonamide) | - | 2110 nM (IC₅₀) | - | - |

Data sourced from multiple studies. nih.govnih.govnih.gov Note: Kᵢ and IC₅₀ are measures of inhibitory potency.

The inhibitory profiles of benzenesulfonamide analogues can be significantly modulated by chemical modifications to the core structure. The nature of the substituent on the sulfonamide nitrogen (N-substitution) or elsewhere on the aromatic ring can drastically alter both potency and isoform selectivity. nih.govresearchgate.net

For example, while the parent benzenesulfonamide compound shows potent but relatively non-selective inhibition across isoforms I, II, and XII, N-substituted derivatives can achieve isoform-specific inhibition. nih.gov The introduction of different linkers and heterocyclic moieties to the benzenesulfonamide scaffold has been a key strategy to achieve selectivity. Some analogues show minimal inhibition of the cytosolic hCA I isoform, while strongly inhibiting tumor-related isoforms like hCA IX and hCA XII. nih.gov Specifically, certain pyrazoline-containing benzenesulfonamide analogues have been identified as highly selective inhibitors of hCA XII over hCA II. nih.gov Conversely, other modifications, such as the introduction of a chalcone (B49325) moiety, have led to compounds with high potency and selectivity for the hCA II isoform over hCA I, IX, and XII. nu.edu.kz This demonstrates that the differential inhibitory profiles are a direct result of the specific chemical structures of the analogues, which can be tailored to target desired CA isoforms.

The inhibition of carbonic anhydrases by sulfonamides is typically studied using in vitro enzyme assays, most commonly the stopped-flow CO₂ hydration assay. unifi.it This method measures the enzyme's catalytic rate in the presence of the inhibitor, allowing for the determination of key kinetic parameters.

The primary mechanism of action for benzenesulfonamide-based inhibitors involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion located in the enzyme's active site. nih.gov This coordination to the zinc ion, which is essential for the enzyme's catalytic activity, effectively blocks the binding and hydration of the CO₂ substrate. The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the active site, such as Thr199. nu.edu.kz Kinetic studies determine the inhibition constant (Kᵢ), which quantifies the potency of the inhibitor. For this compound analogues, these studies have revealed Kᵢ values spanning from the subnanomolar to micromolar range, confirming a tight-binding inhibition mechanism for the most potent derivatives. nih.govnih.govnih.gov

Phosphatidylinositol 3-Kinase (PI3K) and PI3K-Related Kinase (PIKK) Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. mdpi.comnih.gov Its frequent dysregulation in cancer has made it a prime target for therapeutic development. nih.govnih.gov The PI3K-related kinase (PIKK) family is a structurally related group of kinases involved in cellular responses to stress, including DNA damage repair. nih.govresearchgate.net Benzenesulfonamide derivatives have emerged as potent modulators of these pathways.

A significant area of research has focused on developing benzenesulfonamide derivatives as dual inhibitors of PI3K and mTOR, two key kinases in the same signaling cascade. nih.gov Targeting multiple points in this pathway is believed to enhance therapeutic efficacy. nih.gov

Several benzenesulfonamide-based compounds have been identified as highly potent dual inhibitors. For example, Omipalisib (GSK2126458), which contains a 2,4-difluorobenzenesulfonamide (B83623) core, is a powerful inhibitor of PI3Kα (IC₅₀ = 0.04 nM) and mTOR. nih.gov Another compound, GSK1059615, also demonstrates subnanomolar to low nanomolar inhibitory activity against various PI3K isoforms and mTOR. nih.gov The design strategy often involves a core benzenesulfonamide structure (Part A) linked to other chemical moieties (Parts B and C) that can be optimized to improve potency and metabolic stability. mdpi.com Research has shown that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide structure is particularly effective for PI3K inhibitory activity. mdpi.com

The table below summarizes the inhibitory activity of representative benzenesulfonamide analogues against PI3K and mTOR.

| Compound/Analogue | PI3Kα (IC₅₀) | PI3Kβ (IC₅₀) | PI3Kγ (IC₅₀) | PI3Kδ (IC₅₀) | mTOR (IC₅₀) |

| Omipalisib (GSK2126458) | 0.04 nM | - | - | - | 0.28 nM |

| GSK1059615 | 0.4 nM | 0.6 nM | 5 nM | 2 nM | 12 nM |

| Compound 7k (NSC781406) | 21 nM | - | - | - | 37 nM |

Data sourced from multiple studies. nih.govnih.gov

Cellular studies have confirmed that benzenesulfonamide-based PI3K/mTOR inhibitors effectively block the signaling cascade. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of the downstream kinase AKT. mdpi.comresearchgate.net Further downstream, the inhibition of mTOR, particularly the mTORC1 complex, prevents the phosphorylation of its substrates like 4E-BP1 and S6K, leading to a shutdown of cap-dependent protein translation and cell cycle progression. mdpi.comnih.gov

Analysis in cancer cell lines shows that dual PI3K/mTOR inhibitors can induce apoptosis and inhibit cell proliferation. mdpi.com For instance, the dual inhibitor XIN-10 was shown to block the phosphorylation of AKT at the S473 site, a key step in its full activation, leading to apoptosis in MCF-7 breast cancer cells. mdpi.com However, cellular responses can be complex. Studies have revealed that inhibition of the PI3K/mTOR pathway can trigger adaptive resistance mechanisms, particularly in cancer cells that remain attached to the extracellular matrix. nih.gov This resistance can be mediated by the upregulation of survival programs involving FOXO transcription factors and the cap-independent translation of survival-related mRNAs. nih.gov This highlights that while these benzenesulfonamide analogues effectively modulate the PI3K/mTOR pathway, the ultimate cellular outcome can be influenced by the cellular context and feedback loops. nih.govnih.gov

Urea (B33335) Transporter (UT) Inhibition Research

The potential for benzenesulfonamide derivatives to modulate urea transporters (UTs) represents an active area of research, particularly in the context of developing novel diuretics. Urea transporters, such as UT-A1 and UT-B, are crucial for the kidney's urine concentrating mechanism. Inhibition of these transporters can lead to diuresis without significant electrolyte loss, offering a potential advantage over conventional diuretics.

While direct studies on this compound are not extensively available in the public domain, research on structurally related benzenesulfonamide-containing compounds has demonstrated significant inhibitory effects on urea transporters.

A notable example is the diarylamide compound, 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3), which incorporates a benzenesulfonamide group. This compound has been shown to inhibit urea transporter function in a dose-dependent manner at the nanomolar level. In experimental models, E3 was found to inhibit UT-B-mediated urea influx and efflux in erythrocytes. Further studies using knockout mouse models revealed that E3 primarily exerts its diuretic effect by inhibiting UT-A1 more potently than UT-B. This highlights the potential for benzenesulfonamide derivatives to be developed as selective UT inhibitors.

Table 1: Inhibitory Profile of a Benzenesulfonamide-Containing UT Inhibitor Analogue

| Compound | Target(s) | Effect | Key Findings |

| 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3) | UT-A1, UT-B | Inhibition | Exhibits dose-dependent inhibition of UTs at the nanomolar level. Primarily targets UT-A1 for its diuretic effect. |

The mechanism by which benzenesulfonamide-containing compounds inhibit urea transporters involves blocking the urea channel. For instance, the inhibition of UT-B by compound E3 has been shown to be reversible. This suggests that the compound binds to the transporter in a non-permanent fashion, allowing for the potential modulation of its activity. The primary mechanism of action for UT inhibitors is the disruption of the intrarenal urea recycling process, which is essential for maintaining the osmotic gradient required for water reabsorption in the kidneys. By inhibiting UT-A1 and/or UT-B, these compounds reduce the reabsorption of urea, leading to an osmotic diuresis.

Other Investigational Biological Activities in Preclinical Models

Beyond their potential as diuretic agents, benzenesulfonamide analogues have been investigated for a variety of other biological activities in preclinical settings. These studies have primarily focused on their antiproliferative effects and their interactions with various cellular targets.

A significant body of research points to the antiproliferative potential of benzenesulfonamide derivatives against various cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth through diverse mechanisms.

For example, a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and evaluated for their antiproliferative activity. Several of these compounds exhibited potent activity against neuroblastoma (SK-N-MC) and breast cancer (MDA-MB-231, T-47D) cell lines, with some analogues showing greater potency than the standard chemotherapeutic agent, etoposide. Another study on benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds with significant cytotoxic activity against triple-negative breast cancer (MDA-MB-231) and human melanoma (IGR39) cell lines. The most active of these compounds had an EC50 value of 20.5 µM against MDA-MB-231 cells.

Furthermore, certain indolic benzenesulfonamides have shown potent antiproliferative activity, with the most effective derivatives displaying IC50 values in the nanomolar range against a panel of cancer cell lines. These compounds were also found to be less toxic to non-tumorigenic cells, suggesting a potential therapeutic window.

Table 2: Antiproliferative Activity of Selected Benzenesulfonamide Analogues

| Compound Class | Cell Line(s) | Activity (IC50/EC50) | Reference |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC, MDA-MB-231 | IC50 = 24.9–30.4 μM | |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231, IGR39 | EC50 = 20.5–27.8 μM | |

| Indolic benzenesulfonamides | HeLa and other cancer cell lines | 1.7–109 nM | |

| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | U87 (Glioblastoma) | IC50 = 58.6 µM |

The benzenesulfonamide scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a variety of biological receptors.

One notable example is the benzenesulfonamide derivative T0901317, which was identified as a high-affinity inverse agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ. This compound was found to bind directly to RORα and RORγ with high affinity (Ki = 132 and 51 nM, respectively), modulating the receptors' ability to interact with transcriptional cofactor proteins.

In the context of glioblastoma, in silico docking studies have suggested that benzenesulfonamide analogues can interact with the Tropomyosin receptor kinase A (TrkA). For example, the compound AL106 was predicted to form stabilizing interactions with key amino acid residues in the TrkA active site.

Table 3: Receptor Binding Affinities of Benzenesulfonamide Analogues

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| T0901317 | RORα | 132 nM | |

| T0901317 | RORγ | 51 nM |

Benzenesulfonamide analogues have been shown to modulate a range of cellular processes and signaling pathways, which likely underlies their observed antiproliferative effects.

Several studies have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, certain sulfonamide derivatives were found to induce apoptosis in hepatocellular, breast, and colon cancer cell lines by activating pro-apoptotic genes such as caspase 3, 8, and 9. This activation was potentially mediated through the p38 MAPK signaling pathway.

Other research has focused on the ability of benzenesulfonamides to interfere with key cancer-related signaling pathways. N-aryl benzenesulfonamide derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in hepatocellular carcinoma. Additionally, some benzenesulfonamides act as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform hCA IX, which is involved in pH regulation and tumor cell survival.

The modulation of intracellular pH and the production of reactive oxygen species (ROS) have also been identified as mechanisms of action for some benzenesulfonamide derivatives in lung cancer cells.

Elucidation of Enzyme-Ligand Interactions

The binding of sulfonamides to carbonic anhydrase is a well-studied paradigm in medicinal chemistry. The core of this interaction involves the sulfonamide group, while the appended chemical moieties, often referred to as the "tail," dictate the compound's specificity and affinity for different enzyme isoforms.

Molecular docking and simulation studies on closely related analogs, such as N-(3-morpholinopropyl)benzene-1,4-disulfonamide, have provided significant insights into the binding mode within the carbonic anhydrase active site. researchgate.net The primary interaction point for all sulfonamide inhibitors is the catalytically essential zinc ion located deep within the active site cavity. nih.govnih.gov The sulfonamide moiety (SO2NH2) of the inhibitor binds directly to this zinc ion. nih.gov

Further stabilization of the inhibitor within the active site is achieved through a network of hydrogen bonds and van der Waals interactions with surrounding amino acid residues. A highly conserved interaction across many sulfonamide inhibitors is a hydrogen bond formed between one of the sulfonamide's oxygen atoms and the backbone nitrogen atom of the amino acid residue Threonine 199 (Thr199). nih.govmdpi.com The tail of the sulfonamide, in this case, the N-(3-morpholinopropyl) group, extends into other regions of the active site cavity. The nature and conformation of this tail are critical as they can form additional interactions with residues in the middle and outer parts of the active site, which often vary between different carbonic anhydrase isoforms, thereby influencing the inhibitor's selectivity. nih.gov

The zinc ion (Zn2+) in the active site of carbonic anhydrase is central to its catalytic function and is the primary anchor point for sulfonamide inhibitors. nih.govresearchgate.net In its natural catalytic cycle, the zinc ion coordinates with a water molecule (or a hydroxide (B78521) ion), which acts as a potent nucleophile. nih.gov Sulfonamide inhibitors function by displacing this zinc-bound water/hydroxide. nih.gov

The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (SO2NH-). nih.govunifi.it This creates a stable, tetrahedral coordination geometry around the zinc ion, with three coordination sites occupied by histidine residues from the enzyme (typically His94, His96, and His119 in human carbonic anhydrase II) and the fourth site occupied by the nitrogen atom of the sulfonamide inhibitor. mdpi.comnih.govresearchgate.net This direct coordination to the zinc ion effectively blocks the enzyme's catalytic activity. The binding is a reversible process, and the strength of this coordination, along with other interactions, determines the inhibitor's potency. harvard.edu

The interaction between a ligand and a protein is not a simple "lock-and-key" mechanism; often, both molecules undergo conformational adjustments to achieve the most stable complex. unifi.itresearchgate.net This phenomenon, known as "induced fit," can play a significant role in the binding of sulfonamides to carbonic anhydrase. researchgate.net While the core structure of the active site around the zinc ion is relatively rigid, the binding of an inhibitor can induce subtle changes in the conformation of nearby amino acid side chains. nih.gov

Molecular dynamics simulations of related sulfonamides suggest that the enzyme active site can undergo conformational changes to accommodate the inhibitor. researchgate.net The flexibility of the inhibitor's tail, such as the morpholinopropyl group, allows it to adopt a specific conformation that maximizes favorable interactions within the binding pocket. These conformational shifts are crucial for achieving high-affinity binding and can be a key determinant of an inhibitor's selectivity for one enzyme isoform over another.

Receptor-Ligand Binding Kinetics

Beyond the static picture of where a ligand binds, the dynamics of this interaction—how quickly it binds and for how long it remains bound—are critically important for its pharmacological effect. These dynamics are described by the association and dissociation rate constants.

The kinetics of ligand binding are characterized by the association rate constant (kon), which measures how quickly the ligand binds to the receptor, and the dissociation rate constant (koff), which measures how quickly the ligand-receptor complex falls apart. harvard.edunih.gov These rates are influenced by factors such as the concentration of the ligand and receptor, temperature, and the specific chemical properties of both molecules. harvard.edu Techniques like surface plasmon resonance (SPR) are commonly used to measure these kinetic parameters for sulfonamide inhibitors binding to carbonic anhydrase. harvard.eduresearchgate.net

Table 1: Representative Kinetic Parameters for Sulfonamide Inhibitors of Carbonic Anhydrase II Note: This table presents data for other sulfonamide compounds to illustrate the range of kinetic values and is not specific to this compound.

| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |

|---|---|---|---|

| Compound 1 | 1.2 x 10⁶ | 0.06 | researchgate.net |

| Compound 2 | 2.5 x 10⁵ | 0.12 | researchgate.net |

| Compound 3 | 5.0 x 10⁵ | 0.03 | researchgate.net |

The binding residence time (τ), which is the reciprocal of the dissociation rate constant (τ = 1/koff), is an increasingly recognized parameter in drug discovery. A longer residence time means the drug remains bound to its target for a longer period, which can lead to a more durable pharmacological effect. Structural modifications to a ligand can have a profound impact on its residence time.

For sulfonamide inhibitors of carbonic anhydrase, modifications to the "tail" region are known to significantly influence binding affinity and, consequently, the dissociation rate. nih.gov By designing tails that can form additional stabilizing interactions, such as hydrogen bonds or hydrophobic interactions with non-conserved amino acid residues in the active site, it is possible to decrease the koff rate and thus prolong the binding residence time. While direct experimental data on how the morpholinopropyl group of this compound specifically affects residence time on carbonic anhydrase is not available, the general principle of the "tail approach" in sulfonamide drug design suggests that this moiety plays a crucial role in modulating the kinetic profile of the inhibitor. unifi.it

Cellular Target Engagement Studies

No research is currently available that details pathway analysis for this compound in any cell line, including in vitro cancer models. While other novel benzenesulfonamide derivatives have been tested in cancer cell lines such as triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) to assess their effects on cell viability and spheroid growth, nih.gov these studies did not include this compound. Consequently, there is no information on which cellular pathways might be affected by this specific compound.

Investigations into how this compound may modulate gene expression or protein levels in cellular systems have not been reported in the scientific literature. Methodologies such as transcriptomics (e.g., RNA-seq) or proteomics, which are used to determine changes in gene and protein expression profiles, have not been applied to cells treated with this compound according to available data.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Systematic SAR Analysis of N-(3-morpholinopropyl)benzenesulfonamide Analogues

Systematic analysis of analogues of this compound has provided critical insights into the role of each structural component. By methodically altering different parts of the molecule, researchers can determine which features are essential for its biological effects.

The biological activity of benzenesulfonamide (B165840) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. rsc.orgnih.gov SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity. acs.org For instance, in a series of benzenesulfonamides developed as potential antileishmanial agents, it was found that a 4-methyl group on the parent aromatic ring was not essential for activity, and its removal helped reduce lipophilicity. rsc.org In another study on NLRP3 inflammasome inhibitors, modifications on the sulfonamide moiety were well-tolerated, whereas the substituents on the benzamide (B126) portion of the lead compound were critical for activity. nih.gov

The introduction of different functional groups can modulate properties such as hydrophobicity, electronic distribution, and hydrogen bonding capacity, all of which influence how the molecule interacts with its biological target. nih.gov Research on benzenesulfonamide derivatives has shown that a variety of substituents are often explored on the parent aromatic ring to optimize activity. rsc.org For example, in the development of anti-hepatic fibrosis agents, a series of derivatives were synthesized based on a lead benzenesulfonamide compound, leading to analogues with significantly improved inhibitory activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of benzenesulfonamide analogues based on findings from several studies.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| Antileishmanial Agents | Removal of 4-methyl group from benzene (B151609) ring | Maintained potency, reduced lipophilicity | rsc.org |

| Antileishmanial Agents | Addition of 5-methoxy group to benzene ring | Tolerated modification | rsc.org |

| NLRP3 Inflammasome Inhibitors | Modifications on the sulfonamide moiety | Well-tolerated | nih.gov |

| NLRP3 Inflammasome Inhibitors | Modifications on the benzamide moiety | Critical for inhibitory potency | nih.gov |

| Anti-Hepatic Fibrosis Agents | Various substitutions on the lead scaffold | Led to compounds with 1.5-fold inhibition rates of the lead | nih.gov |

| Carbonic Anhydrase Inhibitors | ortho-substitution on benzenesulfonamide | Can change binding profile and selectivity | acs.org |

Modifications to the benzenesulfonamide ring itself are a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This can involve replacing the benzene ring with other aromatic or heterocyclic systems or altering the sulfonamide group, which often acts as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. nih.govmdpi.com

One common approach is the bioisosteric replacement of the sulfonamide group to enhance properties like metabolic stability or to alter binding interactions. nih.gov For example, the introduction of a sulfinamide to reduce lipophilicity and improve aqueous solubility was found to be detrimental to the potency of certain oxidative phosphorylation inhibitors. nih.gov Conversely, replacing a tert-butyl carbamate (B1207046) with an oxadiazole ring, a bioisostere, successfully maintained hydrogen bond interactions and led to highly potent analogues. nih.gov

Researchers have also explored replacing the benzene ring with heterocyclic scaffolds. rsc.org In one study, pyridine (B92270) cores with appropriate substitution patterns were tolerated, maintaining micromolar inhibitory concentrations. nih.gov However, creating pyridinone analogues resulted in a significant loss of potency. rsc.org These findings highlight that while the core scaffold can be modified, the specific nature of the replacement is critical for retaining biological activity. nih.gov

The morpholine (B109124) ring is a prevalent feature in many bioactive molecules and approved drugs, often included to improve physicochemical and metabolic properties. nih.govresearchgate.net It is considered a privileged structure in medicinal chemistry due to its ability to enhance drug-like characteristics, such as aqueous solubility and metabolic stability. nih.govresearchgate.net The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, and its electron-deficient nature allows for hydrophobic interactions. researchgate.net In many molecular targets, the morpholine moiety is an integral part of the pharmacophore, contributing directly to binding affinity and potency. nih.gov

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of the target protein, ligand-based drug design methods are invaluable. These computational techniques use the information from a set of known active molecules to develop models that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.nettandfonline.com For benzenesulfonamide derivatives, 3D-QSAR models have been successfully developed to guide the optimization of lead compounds. researchgate.netresearchgate.net

These models analyze various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to understand which features are positively or negatively correlated with activity. researchgate.net For example, a 3D-QSAR study on benzoxazole (B165842) benzenesulfonamide derivatives developed a statistically valid model with good predictive ability (R² = 0.9686, q² = 0.72). researchgate.net Such models generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity, providing a roadmap for designing new analogues. tandfonline.com These studies have been applied to various benzenesulfonamide derivatives, including those targeting hepatitis B virus and carbonic anhydrases, demonstrating the broad utility of QSAR in this chemical space. tandfonline.comtandfonline.com

The following table presents examples of QSAR models developed for benzenesulfonamide derivatives.

| Compound Series / Target | QSAR Model Type | Key Statistical Parameters | Outcome/Application | Reference |

| Benzoxazole Benzenesulfonamides (Antidiabetic) | 3D-QSAR (PHASE 3.4) | R² = 0.9686, q² = 0.72 | Good statistical predictive ability, used for virtual screening. | researchgate.net |

| N-phenyl-3-sulfamoyl-benzamides (HBV Inhibitors) | CoMFA/CoMSIA | CoMFA: q²=0.625, r²pred=0.837; CoMSIA: q²=0.645, r²pred=0.698 | High predictive ability, useful for designing novel inhibitors. | tandfonline.com |

| Isatin-Benzenesulfonamide Conjugates (CA Inhibitors) | QSAR | Not specified | Development of potent and selective CA inhibitors. | tandfonline.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. acs.org This "pharmacophore" represents the key interaction points and serves as a 3D query for screening large compound libraries to find new potential hits. nih.gov

For benzenesulfonamide derivatives, pharmacophore models have been developed based on the structures of highly active compounds. researchgate.net In one study, a five-point pharmacophore model (AAADRR) was generated for benzoxazole benzenesulfonamides, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model was then used as a template for virtual screening, which successfully identified five new compounds with better predicted binding scores than the most potent analogue from the original training set. researchgate.net This approach, often termed the "tail approach," involves appending different chemical moieties to the core scaffold to optimize interactions with the target's active site. nih.gov The preservation of the essential pharmacophore is a fundamental aspect of this design strategy. acs.org

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. This approach is instrumental in the development of novel inhibitors. nih.gov

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. longdom.org This method is crucial for understanding the binding mode of this compound and its derivatives within the active site of a receptor. For benzenesulfonamide-based inhibitors, target proteins often include enzymes like carbonic anhydrases, kinases, or proteases. nih.govnih.gov

In a typical molecular docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site of the protein. The simulation calculates the binding energy, which indicates the affinity of the compound for the target. longdom.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the active site. worldscientific.com For instance, the sulfonamide group is known to coordinate with a zinc ion in the active site of carbonic anhydrases. mdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Estimated Inhibition Constant (Ki) (nM) | 150 |

| Interacting Residues | His94, Gln92, Thr200 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 4 |

Note: The data in this table is illustrative and intended to represent typical outputs from a molecular docking simulation.

Molecular Dynamics Simulations to Investigate Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-target complex over time. nih.gov An MD simulation provides a more realistic representation of the biological environment by treating the system as dynamic, allowing atoms to move and fluctuate. tandfonline.com

Rational Design Strategies for Enhanced Binding and Selectivity

The insights gained from molecular docking and MD simulations form the basis for the rational design of new analogs with improved properties. nih.gov The goal is to enhance binding affinity for the target protein while minimizing interactions with off-target proteins to improve selectivity and reduce potential side effects. acs.org

For this compound, rational design strategies could involve:

Modification of the benzenesulfonamide core: Introducing substituents on the phenyl ring to exploit specific pockets within the binding site. nih.gov

Alteration of the morpholinopropyl side chain: Modifying the length or branching of the propyl linker, or replacing the morpholine ring with other heterocyclic systems to optimize interactions and physicochemical properties. nih.gov

Targeting specific amino acid residues: Designing analogs that can form additional hydrogen bonds or hydrophobic interactions with key residues identified through computational studies. nih.gov

Lead Optimization and Structural Simplification Strategies

Lead optimization is the process of refining a promising hit compound into a drug candidate with suitable efficacy, selectivity, and pharmacokinetic properties. danaher.com

Exploration of Chemical Space around Lead Compounds

Exploring the chemical space around a lead compound like this compound involves synthesizing and testing a library of structurally related analogs. rsc.orgnih.gov This systematic exploration helps to build a comprehensive structure-activity relationship (SAR) profile. The aim is to identify regions of the molecule that are tolerant to modification and those that are critical for activity. nih.gov

Strategies for Improving Potency and Selectivity in Analogues

The primary goals of lead optimization are to enhance potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with the intended target over other proteins). acs.orgrsc.org

Strategies to achieve this for benzenesulfonamide analogues include:

Structure-Based Drug Design: As discussed previously, using the 3D structure of the target to guide modifications.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the morpholine ring could be replaced with a piperidine (B6355638) or a thiomorpholine.

Structural Simplification: In cases where a lead compound is overly complex, structural simplification can improve properties like solubility and synthetic accessibility. nih.gov This involves removing non-essential functional groups or chiral centers while retaining the key pharmacophoric features. For instance, if the morpholine ring is not essential for binding, it could be replaced with a simpler amine.

Table 2: Example of a Structure-Activity Relationship (SAR) Table for Analogues of this compound

| Compound | R1-Group (on Phenyl Ring) | R2-Group (Side Chain) | IC50 (nM) | Selectivity vs. Off-Target |

| Lead Compound | H | N-(3-morpholinopropyl) | 120 | 10-fold |

| Analogue 1 | 4-Cl | N-(3-morpholinopropyl) | 50 | 25-fold |

| Analogue 2 | H | N-(2-morpholinoethyl) | 250 | 5-fold |

| Analogue 3 | 4-F | N-(3-piperidinopropyl) | 80 | 15-fold |

Note: This table presents hypothetical data to illustrate how SAR data for analogues would be organized and compared.

Application of Computational Tools in Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where a promising compound (a "lead") is systematically modified to improve its desired properties, such as efficacy, selectivity, and pharmacokinetic profile. Computational chemistry provides a powerful and cost-effective suite of tools to guide this process. For classes of compounds like benzenesulfonamides, these tools are instrumental in understanding how structural changes influence biological activity.

The primary computational methods employed in the lead optimization of benzenesulfonamide analogues include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For benzenesulfonamide derivatives, docking studies have been used to elucidate binding modes within the active sites of targets like carbonic anhydrases and various kinases. These studies help to rationalize the observed biological activity and guide the design of new analogues with improved interactions. For instance, docking can reveal key hydrogen bonds or hydrophobic interactions that are crucial for binding, suggesting specific modifications to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known benzenesulfonamide derivatives and their measured activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. This allows for the virtual screening of large numbers of potential modifications, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. This method can assess the stability of the predicted binding pose from molecular docking and can reveal subtle conformational changes in both the ligand and the protein that may influence binding affinity. For benzenesulfonamide inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to understand the energetic contributions of different interactions.

Illustrative Research Findings for Benzenesulfonamide Analogues

While no specific data exists for this compound, studies on related benzenesulfonamide derivatives targeting enzymes like carbonic anhydrase (CA) provide insight into the application of these computational tools. For example, research often involves synthesizing a series of analogues where different functional groups are substituted at various positions on the benzenesulfonamide scaffold. These analogues are then tested for their inhibitory activity (e.g., IC₅₀ or Kᵢ values).

Computational analyses are then performed to rationalize the observed SAR. Molecular docking might reveal that a particular substituent fits well into a hydrophobic pocket of the enzyme's active site, explaining its higher potency. A QSAR model might then quantify this relationship, showing, for example, that increased lipophilicity at that position correlates with increased activity.

Illustrative Data Table

The following is a hypothetical data table, representative of what would be generated in a computational lead optimization study of benzenesulfonamide analogues. This table illustrates the type of data that would be collected and analyzed to guide the optimization process.

| Compound ID | R-Group Modification | Experimental IC₅₀ (nM) | Predicted Docking Score (kcal/mol) | Predicted LogP | Key Interacting Residues (from Docking) |

| Lead-01 | H | 250 | -7.5 | 2.1 | Thr199, His94 |

| Analogue-A1 | 4-CH₃ | 150 | -8.1 | 2.6 | Thr199, His94, Val121 |

| Analogue-A2 | 4-Cl | 80 | -8.9 | 2.8 | Thr199, His94, Val121 |

| Analogue-A3 | 4-OCH₃ | 300 | -7.2 | 2.0 | Thr199, His94 |

| Analogue-B1 | 3-NO₂ | 50 | -9.5 | 1.9 | Thr199, His94, Gln92 |

In this illustrative table, "Lead-01" could represent a starting compound. The subsequent analogues show modifications at the R-group position. The experimental activity (IC₅₀) is compared with computational predictions like docking score and LogP (a measure of lipophilicity). The "Key Interacting Residues" column, derived from docking simulations, provides a structural basis for the observed activity. Such a table would allow researchers to deduce that, for this hypothetical target, a small, electron-withdrawing group at the 4-position (like in Analogue-A2) or a group capable of forming additional hydrogen bonds at the 3-position (like in Analogue-B1) is beneficial for activity.

Advanced Analytical Methodologies for N 3 Morpholinopropyl Benzenesulfonamide Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular structure analysis, providing detailed information about the atomic and molecular composition, connectivity, and electronic properties of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(3-morpholinopropyl)benzenesulfonamide and its derivatives. core.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, researchers can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the benzenesulfonamide (B165840) ring, the propyl chain, and the morpholine (B109124) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the propyl and morpholine moieties resonate in the upfield region (δ 1.5-4.0 ppm). nih.govresearchgate.net Two-dimensional techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity of the propyl chain.

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by defining the carbon skeleton. The number of signals indicates the number of unique carbon environments. The aromatic carbons of the benzenesulfonamide group are observed in the δ 120-140 ppm range, while the aliphatic carbons of the propyl linker and morpholine ring appear between δ 20-70 ppm. nih.govrsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help distinguish between CH, CH₂, and CH₃ groups.

For novel analogues, the combination of ¹H, ¹³C, COSY, and heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is powerful. core.ac.ukmdpi.com HMBC, in particular, is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule, such as linking the propyl chain to the nitrogen of the sulfonamide and the nitrogen of the morpholine ring. core.ac.uk

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Fragments

| Molecular Fragment | Atom Type | Typical Chemical Shift (δ, ppm) | Notes |

| Benzenesulfonamide | Aromatic C-H | 7.5 - 7.9 | Complex multiplet pattern. |

| Aromatic C-S | 135 - 145 | Quaternary carbon, identified by HMBC. | |

| Aromatic C | 127 - 133 | Signals for other aromatic carbons. | |

| Propyl Chain | N-CH₂ (Sulfonamide) | 2.9 - 3.2 | Triplet, coupled to central CH₂. |

| C-CH₂-C | 1.7 - 2.0 | Quintet/Multiplet, coupled to both N-CH₂ groups. | |

| N-CH₂ (Morpholine) | 2.4 - 2.7 | Triplet, coupled to central CH₂. | |

| Morpholine Ring | N-CH₂ | 2.4 - 2.7 | Triplet, often overlapping with the propyl signal. researchgate.net |

| O-CH₂ | 3.6 - 3.8 | Triplet, characteristic of morpholine ethers. researchgate.net |

Note: Data are estimated based on typical values for benzenesulfonamide and N-substituted morpholine derivatives. nih.govresearchgate.netrsc.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography and a time-of-flight (TOF) analyzer (LC-TOF/MS), provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. nih.govnih.gov

In a typical analysis, the molecule is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion [M+H]⁺ is measured. nih.gov This provides direct confirmation of the molecular weight.

Tandem mass spectrometry (MS/MS) is used for structural confirmation through fragmentation analysis. acgpubs.org The molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. For this compound, characteristic fragmentation patterns would include:

Cleavage of the propyl-morpholine bond, resulting in a prominent morpholinopropyl cation.

Fission of the sulfonamide N-C bond.

Loss of the SO₂ group. nih.gov

Fragmentation of the benzenesulfonyl group to yield a characteristic ion at m/z 77 (C₆H₅⁺).

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) is another MS technique, particularly useful for its speed and high throughput, though it is more commonly applied to larger biomolecules. patsnap.comnih.gov For small molecules in complex mixtures, LC-MS/MS remains the preferred method due to the separation power of chromatography, which reduces ion suppression and allows for the analysis of less abundant species. patsnap.com

Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum provides clear evidence for its key structural components. researchgate.net

Key characteristic absorptions include:

SO₂ Group: Strong, distinct stretching vibrations for the sulfonyl group, typically appearing as two bands around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch). researchgate.net

Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

Aliphatic Chains: C-H stretching vibrations for the propyl and morpholine groups appear just below 3000 cm⁻¹.

Morpholine Ether: A characteristic C-O-C stretching band is typically observed in the 1120-1080 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1140 | Strong |

| Ether (C-O-C) | Stretch | 1120 - 1080 | Strong |

| Sulfonamide (S-N) | Stretch | 950 - 870 | Medium |

Note: Data are based on established correlation tables for organic functional groups and sulfonamide compounds. vscht.czresearchgate.netnist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzenesulfonamide moiety. The benzene (B151609) ring gives rise to characteristic absorption bands in the ultraviolet region, typically between 200 and 280 nm. nih.govtandfonline.com Analysis of the absorption maxima (λ_max) can be useful in studying analogues where the aromatic system is modified.

A truly comprehensive characterization of this compound and its analogues is achieved not by a single technique, but by the synergistic combination of multiple spectroscopic methods. nih.gov The structural hypothesis generated from NMR data is corroborated by the molecular weight from MS and the functional groups identified by IR.

Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopy. researchgate.netnih.gov DFT calculations can predict NMR chemical shifts and theoretical vibrational (IR) frequencies. researchgate.net Comparing these theoretical spectra with experimental data provides a higher level of confidence in the structural assignment and can help resolve ambiguities, especially in complex stereochemical analyses. mestrelab.com Ultra-high-resolution mass spectrometry (UHRMS), available through instruments like FT-ICR or Orbitrap mass spectrometers, offers unparalleled mass accuracy, enabling the unambiguous determination of elemental formulas even for complex molecules or in the presence of isotopic complexity. nih.gov

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of this compound and its analogues. acgpubs.org The development of a robust HPLC method is critical for quality control and for analyzing complex mixtures.

A typical method involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Key parameters that are optimized during method development include:

Stationary Phase (Column): A C18 (octadecylsilane) column is most commonly used for sulfonamide analysis, providing good retention and resolution. nih.govnih.gov

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. nih.govnih.gov The gradient allows for the efficient elution of compounds with varying polarities. Adjusting the pH of the buffer can significantly impact the retention and peak shape of ionizable compounds like sulfonamides.

Detection: A UV detector is commonly used, set to a wavelength where the aromatic ring of the benzenesulfonamide moiety absorbs strongly (e.g., 254 nm or 270 nm).

Flow Rate and Temperature: These are optimized to achieve good separation efficiency within a reasonable analysis time. nih.gov

Once developed, the HPLC method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. nih.gov This validated method is essential for determining the purity of synthesized batches and for quantitative studies.

Table 3: Typical HPLC Method Parameters for Analysis of Benzenesulfonamide Analogues

| Parameter | Typical Setting | Purpose |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides nonpolar stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase A | Ammonium Acetate or Formate Buffer (e.g., 20 mM, pH 4-8) | Aqueous component; pH control to manage ionization. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. |

| Gradient | 10% B to 90% B over 15-20 min | Separates compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls analysis time and separation efficiency. nih.gov |

| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility. nih.gov |

| Detection | UV at 254 nm or 270 nm | Monitors the elution of aromatic compounds. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis. |

Note: These are representative parameters and must be optimized for specific analogues and mixtures. nih.govnih.gov

Multidimensional Chromatographic Techniques for Complex Sample Analysis

In the analysis of complex mixtures containing this compound, one-dimensional chromatography may fall short in providing the necessary resolution to separate the target analyte from matrix components or closely related impurities. chromatographyonline.com Multidimensional chromatography (MDC) offers a powerful solution by employing two or more independent separation stages, significantly enhancing peak capacity and selectivity. chromatographyonline.comcsic.es This approach is particularly valuable when analyzing samples from diverse origins, such as synthetic reaction mixtures, biological matrices, or environmental samples, where a multitude of compounds can interfere with accurate quantification. csic.es

The most common configuration is two-dimensional liquid chromatography (2D-LC), where fractions from the first dimension (¹D) are transferred to a second dimension (²D) column with a different retention mechanism. csic.es For instance, a non-polar reversed-phase separation in the first dimension could be coupled with a polar stationary phase (normal-phase or HILIC) or a column with shape-selectivity in the second dimension. This combination of orthogonal separation mechanisms helps to resolve analytes that co-elute in the first dimension. csic.es

On-line LCxLC systems represent an advanced setup where the transfer between dimensions is fully automated. csic.es A key component in such systems is the interface or modulator, which traps, pre-concentrates, and injects the effluent from the ¹D column into the ²D column. csic.es The selection of compatible mobile phases and orthogonal column chemistries is critical for the success of a 2D-LC method. csic.es

Another powerful, albeit less common, multidimensional approach is the coupling of liquid chromatography with capillary electrophoresis (LC-CE). chromatographyonline.com The high efficiency of CE as a second dimension can provide rapid and high-resolution separations. chromatographyonline.com However, the technical challenges associated with coupling these two techniques, such as volume disparities and the high electric fields required for CE, have limited its widespread adoption compared to 2D-LC. chromatographyonline.com

The application of these techniques allows for a comprehensive characterization of the sample, enabling the detection and quantification of this compound even in the presence of a complex background matrix. The increased separation power of MDC is instrumental in achieving the high levels of purity and accuracy required in pharmaceutical and chemical research. nih.gov

Table 1: Comparison of Multidimensional Chromatography Setups

| Feature | On-line 2D-LC | Off-line 2D-LC | LC-CE |

| Automation | Fully automated | Manual fraction collection and re-injection | Can be automated |

| Analysis Time | Faster | Slower, more labor-intensive | Potentially very fast ²D separation |

| Peak Capacity | High | High | Very High |

| Flexibility | Less flexible in optimizing ²D separation independently | Highly flexible, independent optimization of both dimensions | Moderate |

| Instrumentation | Requires specialized, integrated systems with switching valves | Standard LC instruments can be used | Requires specialized interface |

| Potential Issues | Mobile phase compatibility, synchronization of gradients | Sample contamination/loss during transfer, time-consuming | Injection volume mismatch, electrical field effects chromatographyonline.com |

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound in sufficient quantities for structural elucidation, reference standard generation, or further pharmacological testing relies on preparative chromatography. This technique operates on the same principles as analytical chromatography but utilizes larger columns, higher flow rates, and larger sample injection volumes to purify milligrams to grams of a target compound. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used method for the purification of synthetic compounds like this compound. nih.gov The scalability from an analytical HPLC method to a preparative one is a key advantage. sielc.com An analytical method is first developed to achieve optimal separation of the target compound from its impurities. This method is then scaled up by increasing the column diameter and particle size, and adjusting the flow rate accordingly to handle the larger sample load. Reversed-phase chromatography is commonly employed for its robustness and applicability to a wide range of organic molecules.

The process involves dissolving the crude sample containing this compound in a suitable solvent and injecting it onto the preparative column. The separated fractions are collected as they elute from the column, often guided by a UV detector signal. These fractions are then analyzed for purity, and those containing the pure compound are combined and the solvent evaporated to yield the isolated this compound.

High-Speed Countercurrent Chromatography (HSCCC) offers a valuable alternative to traditional liquid-solid chromatography techniques like prep-HPLC. HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample onto the column. nih.gov The separation is based on the differential partitioning of the analyte between two immiscible liquid phases. nih.gov This technique is particularly useful for the purification of natural products and can be applied to synthetic compounds as well.

For isolating this compound, a suitable two-phase solvent system would be selected based on the compound's partition coefficient (K). The crude sample is dissolved in a mixture of the two phases and introduced into the HSCCC instrument. The elution of the compound is monitored, and fractions are collected for subsequent purity analysis. nih.gov

Table 2: General Parameters for Preparative Chromatography Techniques

| Parameter | Preparative HPLC | High-Speed Countercurrent Chromatography (HSCCC) |

| Stationary Phase | Solid (e.g., C18 silica) | Liquid (one phase of a biphasic system) nih.gov |

| Mobile Phase | Liquid | Liquid (the other phase of the biphasic system) nih.gov |

| Separation Principle | Adsorption/Partition | Partition between two liquid phases nih.gov |

| Typical Sample Load | Milligrams to grams | Milligrams to grams nih.gov |